Ro 15-4513

Vue d'ensemble

Description

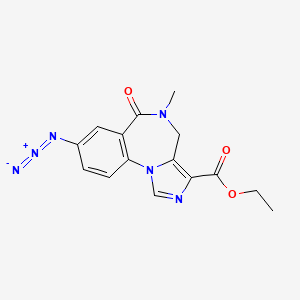

Ro 15-4513, également connu sous le nom de 8-azido-5,6-dihydro-5-méthyl-6-oxo-4H-imidazo-1,4-benzodiazépine-3-carboxylate d’éthyle selon la nomenclature IUPAC, est un agoniste inverse partiel faible de la classe des médicaments benzodiazépiniques. Il a été développé par Hoffmann–La Roche dans les années 1980. This compound est structurellement apparenté à l’antidote benzodiazépinique flumazénil et a été étudié pour son potentiel en tant qu’antidote à l’intoxication alcoolique .

Méthodes De Préparation

Ro 15-4513 peut être synthétisé par une série de réactions chimiques impliquant la formation de la structure centrale de l’imidazobenzodiazépine. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau imidazobenzodiazépine : Cette étape implique la cyclisation de précurseurs appropriés pour former la structure centrale.

Introduction du groupe azido : Le groupe azido est introduit en position 8 du cycle benzénique par une réaction de substitution.

Estérification : Le groupe acide carboxylique est estérifié pour former l’ester éthylique.

Les conditions réactionnelles de ces étapes impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées afin de garantir que le produit souhaité est obtenu avec une pureté élevée .

Analyse Des Réactions Chimiques

Ro 15-4513 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe azido peut participer à des réactions de cycloaddition azide-alcyne catalysées par le cuivre (CuAAC) avec des molécules contenant des groupes alcyne.

Réactions de réduction : Le groupe azido peut être réduit en un groupe amine dans des conditions appropriées.

Hydrolyse : Le groupe ester peut être hydrolysé pour former l’acide carboxylique correspondant.

Les réactifs couramment utilisés dans ces réactions comprennent les catalyseurs au cuivre pour les réactions CuAAC et les agents réducteurs pour les réactions de réduction. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Ethanol Antagonism

Ro 15-4513 has been extensively studied for its ability to antagonize various effects of ethanol, including sedation and motor impairment. In animal models, it has demonstrated efficacy in reversing ethanol-induced loss of righting reflex (LORR) and motor ataxia, indicating its potential as a therapeutic agent in alcohol-related disorders . The compound's effectiveness appears to be dependent on the specific GABA A receptor subunits present; for instance, the antagonistic effect is significantly reduced in α4 subunit knockout mice .

Proconvulsant and Anxiogenic Effects

While this compound serves as an antagonist to ethanol's sedative effects, it has also been shown to exhibit proconvulsant properties and can induce anxiety-like behaviors in certain contexts . This duality highlights the complexity of its pharmacological profile and suggests caution in its application.

Case Studies and Research Findings

Several studies have elucidated the behavioral effects of this compound:

- Ethanol-Induced Sedation : In a study involving wildtype and genetically modified mice, this compound effectively reversed ethanol-induced sedation in wildtype mice but not in those lacking specific GABA A receptor subunits (e.g., γ2I77 mice) . This finding emphasizes the importance of receptor composition in determining the efficacy of this compound.

- Motor Coordination : Research demonstrated that this compound could significantly reduce ethanol-induced impairments in locomotor activity when administered prior to ethanol exposure. The compound did not affect locomotor activity when given alone, indicating its specific interaction with ethanol's effects rather than a general stimulant effect .

- Interaction with Other Compounds : Studies have shown that flumazenil, a benzodiazepine antagonist, can reverse the effects of this compound on ethanol-induced stimulation, further illustrating the interconnectedness of these compounds within GABAergic systems .

Summary Table of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Suzdak et al. (1986) | Ethanol Antagonism | This compound reverses ethanol-induced sedation in wildtype mice but not in γ2I77 mice. |

| Wallner et al. (2006) | Motor Coordination | Significant reduction in ethanol-induced motor impairment with this compound administration. |

| Becker & Hale (1991) | Behavioral Effects | Proconvulsant properties noted; anxiogenic effects observed under certain conditions. |

Mécanisme D'action

Ro 15-4513 agit comme un agoniste inverse partiel au niveau du site récepteur des benzodiazépines du complexe de récepteurs GABA A. Il se lie au sous-type α5β3δ du récepteur GABA A et bloque le site de liaison de l’éthanol. Cet antagonisme des effets de l’éthanol est supposé être dû à la présence du groupe azido en position 8 du cycle benzénique, qui empêche l’éthanol de se lier au récepteur . This compound présente également des propriétés anxiogènes et peut induire des convulsions à des doses plus élevées .

Comparaison Avec Des Composés Similaires

Ro 15-4513 est structurellement apparenté au flumazénil, un autre antagoniste du récepteur des benzodiazépines. Contrairement au flumazénil, qui est inefficace pour bloquer les effets de l’éthanol, this compound antagonise sélectivement les effets de l’éthanol. Cela rend this compound unique dans son utilisation potentielle comme antidote à l’alcool .

Composés similaires

Flumazénil : Un antagoniste du récepteur des benzodiazépines utilisé pour traiter les surdoses de benzodiazépines.

Diazépam : Un agoniste des benzodiazépines utilisé pour ses effets anxiolytiques et sédatifs.

Alprazolam : Un autre agoniste des benzodiazépines utilisé pour ses effets anxiolytiques.

La capacité unique de this compound à bloquer sélectivement les effets de l’éthanol le distingue des autres antagonistes et agonistes du récepteur des benzodiazépines.

Activité Biologique

Ro 15-4513, an imidazodiazepine, is recognized primarily for its role as an inverse agonist at the benzodiazepine site of GABA receptors. This compound has garnered attention due to its potential in modulating the effects of ethanol and its implications in various neuropharmacological contexts. This article delves into the biological activity of this compound, supported by empirical data, case studies, and a comprehensive review of relevant research findings.

This compound functions by antagonizing the effects of ethanol on GABA receptors, particularly those containing the α4 subunit. This antagonism is crucial in understanding how this compound can counteract ethanol-induced sedation and motor impairment.

- Ethanol-Induced Sedation : Studies have shown that this compound effectively inhibits ethanol-induced sedation in various mouse models. For instance, in a study involving C57BL/6J male mice, administration of this compound prior to ethanol exposure significantly prevented the reduction in locomotor activity typically caused by ethanol (1.8 g/kg) .

- Role of GABA Receptor Subunits : The effectiveness of this compound is influenced by the specific subunits present in the GABA receptor. In experiments with γ2 subunit F77I knock-in mice, where the binding affinity for benzodiazepines was markedly reduced, this compound failed to antagonize ethanol’s sedative effects . This indicates a dependence on specific receptor configurations for its biological activity.

Empirical Findings

The following table summarizes key findings from various studies on this compound's biological activity:

| Study | Model Used | Dose of this compound | Ethanol Dose | Outcome |

|---|---|---|---|---|

| Suzdak et al., 1986 | Mice (wildtype) | 3 mg/kg | 1.5 g/kg | Prevented ethanol-induced sedation |

| Hanchar et al., 2006 | Mice (α4 KO) | 10 mg/kg | 2.0 g/kg | No effect on motor coordination |

| Wallner et al., 2006b | Mice (γ2I77) | 3 mg/kg | 1.8 g/kg | No antagonism observed |

Case Studies

Several case studies have highlighted the implications of this compound in behavioral pharmacology:

- Sedation Reversal : In a controlled experiment, male and female δ−/− and wildtype mice were administered this compound followed by ethanol. The results indicated that pretreatment with this compound significantly mitigated the sedative effects induced by ethanol, particularly in δ−/− mice where GABA receptor function was altered .

- Behavioral Responses : In another study assessing exploratory behavior in rats, this compound was shown to alter responses to novel stimuli, suggesting its broader impact on anxiety-related behaviors .

Research Implications

The findings surrounding this compound have substantial implications for understanding alcohol dependence and potential therapeutic interventions:

- Alcohol Antagonism : The ability of this compound to counteract alcohol's effects positions it as a candidate for further investigation in treating alcohol use disorders.

- Neuropharmacological Research : Understanding the specific receptor interactions of this compound can inform future drug development aimed at modulating GABAergic activity without inducing sedation.

Propriétés

IUPAC Name |

ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSOJZTUTOQNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238763 | |

| Record name | Ro 15-4513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or beige solid; [Sigma-Aldrich MSDS] | |

| Record name | Ro 15-4513 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17121 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91917-65-6 | |

| Record name | Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91917-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 15-4513 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091917656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 15-4513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-15-4513 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5XGL82O5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Ro15-4513?

A1: Ro15-4513 primarily interacts with the γ-aminobutyric acid type A (GABAA) receptors in the central nervous system. [, , , , , , , , , , , , , , , , , ]

Q2: Does Ro15-4513 bind to all GABAA receptor subtypes?

A2: No, Ro15-4513 exhibits selectivity for specific GABAA receptor subtypes. Research suggests it has a higher affinity for receptors containing α4/6 and α5 subunits. [, , , , , , , , , ]

Q3: How does Ro15-4513's binding to GABAA receptors affect their function?

A3: Ro15-4513 acts as a partial inverse agonist at the benzodiazepine site of GABAA receptors. This means it can induce opposite effects compared to benzodiazepine agonists, potentially leading to reduced GABAA receptor function. [, , , , , , , , , , , , , ]

Q4: Does ethanol also bind to GABAA receptors?

A4: Yes, ethanol has been shown to modulate GABAA receptor function, particularly those containing the δ subunit. Notably, Ro15-4513 can antagonize ethanol's effects on these specific receptor subtypes. [, , , ]

Q5: How does Ro15-4513 antagonize ethanol's effects on GABAA receptors?

A5: While the exact mechanism is still under investigation, research suggests that Ro15-4513 might compete with ethanol for a common binding site on specific GABAA receptor subtypes, particularly those containing the δ subunit. [, , ]

Q6: Does Ro15-4513 affect other neurochemical actions of ethanol besides GABAA receptor modulation?

A6: Studies indicate that Ro15-4513's antagonism of ethanol is relatively specific to GABAA receptor-mediated chloride flux. It has not been found to significantly alter other neurochemical actions of ethanol, such as membrane fluidity modulation, effects on voltage-dependent calcium channels, or microsomal calcium release. []

Q7: What specific ethanol-induced behavioral effects does Ro15-4513 antagonize?

A7: Ro15-4513 has been shown to antagonize various ethanol-induced behavioral effects in animal models, including:

- Motor incoordination (ataxia) [, , ]

- Sedation and hypnosis (loss of righting reflex) [, , , ]

- Ethanol self-administration and intake [, , , , , ]

- Anticonvulsant actions [, ]

- Ethanol discrimination [, , ]

Q8: Does Ro15-4513 completely block all doses of ethanol?

A8: No, Ro15-4513's antagonism of ethanol appears to be dose-dependent. It is generally more effective at lower to moderate ethanol doses. At higher doses, its efficacy in blocking ethanol's effects might be reduced or absent. [, , , , ]

Q9: Is Ro15-4513's antagonism of ethanol solely due to its action on GABAA receptors?

A9: While GABAA receptor antagonism is considered a primary mechanism, other factors might contribute to Ro15-4513's overall effects on ethanol responses. Studies suggest the involvement of additional mechanisms, potentially related to prostaglandin synthesis, in its interaction with ethanol. []

Q10: Does Ro15-4513 have any effects on its own in the absence of ethanol?

A10: Yes, Ro15-4513 can exert intrinsic effects in the absence of ethanol. Some studies have reported proconvulsant effects and a reduction in exploratory behavior in rodents, indicating potential anxiogenic properties. These effects further support its classification as a partial inverse agonist at benzodiazepine receptors. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.